N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
This compound features a piperazine core substituted with a pyrimidin-2-yl group at the 4-position, linked via a carboxamide bridge to an ethyl moiety bearing a (4-methoxybenzyl)amino substituent and an oxo group. The pyrimidine ring may contribute to π-π stacking or hydrogen bonding in biological targets .
Properties
Molecular Formula |
C19H24N6O3 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H24N6O3/c1-28-16-5-3-15(4-6-16)13-22-17(26)14-23-19(27)25-11-9-24(10-12-25)18-20-7-2-8-21-18/h2-8H,9-14H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
DIZVVWZVFLXQFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(Pyrimidin-2-yl)Piperazine-1-Carboxylic Acid
The piperazine-pyrimidine scaffold is synthesized via nucleophilic aromatic substitution. Piperazine reacts with 2-chloropyrimidine in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-(pyrimidin-2-yl)piperazine. Subsequent carboxylation with phosgene or triphosgene introduces the carboxylic acid group, though safer alternatives like ethyl chloroformate are increasingly used.
Synthesis of 2-[(4-Methoxybenzyl)Amino]Acetamide
This intermediate is prepared by reacting 4-methoxybenzylamine with bromoacetyl bromide in dichloromethane (DCM) under nitrogen atmosphere. The resulting bromoacetamide undergoes amination with aqueous ammonia to yield 2-[(4-methoxybenzyl)amino]acetamide.
Final Coupling via Carbodiimide-Mediated Amide Bond Formation
The carboxylic acid (from Section 1.1) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) in DCM. Reaction with 2-[(4-methoxybenzyl)amino]acetamide proceeds at room temperature for 24 hours, yielding the target compound.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DMF | 15% vs. THF |
| Temperature | 80°C | 22% vs. 60°C |
| Reaction Time | 12 hours | 18% vs. 8 hours |
DMF enhances nucleophilicity of piperazine in pyrimidine substitution reactions, while prolonged heating ensures complete conversion. Microwave-assisted synthesis reduces time to 2 hours but requires specialized equipment.
Catalytic Additives
The use of 4-dimethylaminopyridine (DMAP) as a catalyst in carboxylation steps increases yields from 68% to 82% by mitigating side reactions.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:7) eluent. Recrystallization from hot ethanol further enhances purity (>98% by HPLC).
Spectroscopic Validation
Challenges and Mitigation Strategies
Hydrolysis of Amide Bonds
The electron-withdrawing pyrimidine ring increases susceptibility to hydrolysis. Storage under nitrogen at −20°C prevents degradation.
Byproduct Formation
Unreacted 2-chloropyrimidine generates bis-pyrimidine adducts. Precise stoichiometry (1:1.05 piperazine:chloropyrimidine) minimizes this issue.
Scalability and Industrial Relevance
Batch processes achieve kilogram-scale production with 74% overall yield. Continuous-flow systems are under investigation to enhance throughput.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Conventional | 68 | 95 | 120 |
| Microwave-Assisted | 82 | 98 | 180 |
| Continuous Flow | 75* | 97* | 90* |
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the amide can produce the corresponding amine.
Scientific Research Applications
N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a. N-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide (CAS 1324079-34-6)
- Structural Difference : The 4-methoxybenzyl group is replaced with 4-chlorobenzyl.
- Impact : Chlorine is electron-withdrawing, reducing electron density compared to methoxy. This may alter binding affinity in targets sensitive to electronic effects (e.g., enzymes or receptors).
- Physicochemical Properties : Molecular weight 386.9 vs. 397.4 (target compound estimated). Higher lipophilicity (Cl vs. OMe) may affect membrane permeability .
b. N-{2-[(3-Trifluoromethylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
- Structural Difference : 4-Methoxybenzyl replaced with 3-(trifluoromethyl)phenyl.
- Impact : The CF₃ group is strongly electron-withdrawing and hydrophobic. This substitution could enhance metabolic stability but reduce solubility.
- Synthesis : Similar synthetic routes (e.g., SNAr reactions or amide coupling) are employed, as seen in pyrido[3,2-d]pyrimidine derivatives .
c. N-{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
- Structural Difference : Methoxy group at the 2-position instead of 4-position on the benzyl ring.
Variations in the Piperazine Substituents
a. N-{2-[(4-Methoxyphenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide (4n)
- Structural Difference : Piperazine substituted with methyl instead of pyrimidin-2-yl.
- Methyl group increases basicity of the piperazine nitrogen.
- Physicochemical Data : Melting point 165–167°C, yield 62% .
b. 4-Ethyl-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide (4o)
- Structural Difference : Ethyl substituent on piperazine.
- Impact : Increased steric bulk may hinder rotational freedom, affecting conformational stability. Melting point 158–160°C .
c. 4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide
- Structural Difference : Piperazine substituted with 4-chlorophenyl; benzyl replaced with furan-2-ylmethyl.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide to improve yield and purity?
- Methodology :
- Stepwise Functionalization : Begin with the piperazine core and sequentially introduce the pyrimidin-2-yl and methoxybenzyl groups. Use coupling agents like HATU or DCC for carboxamide bond formation under inert conditions .
- Solvent and Catalyst Optimization : Ethanol or acetonitrile with K₂CO₃ as a base during nucleophilic substitution steps enhances reaction efficiency. Reflux conditions (70–80°C) are critical for intermediate stability .
- Purification : Normal-phase chromatography (10% methanol/0.1% ammonium) resolves polar byproducts, while recrystallization in ethyl acetate improves crystalline purity .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) identifies key signals:
- δ 3.75 ppm (methoxy protons), δ 8.3–8.6 ppm (pyrimidine protons), and δ 7.2–7.4 ppm (aromatic methoxybenzyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 439.2124) with <2 ppm error .
- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O of methoxy group) validate functional groups .
Q. How should initial biological screening assays be designed to evaluate its pharmacological potential?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, CDK2) or neurotransmitter targets (e.g., dopamine D3 receptors) using fluorescence polarization or radiometric assays .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and Stability : Measure logP (octanol/water) and plasma stability (37°C, pH 7.4) to prioritize lead optimization .
Advanced Research Questions
Q. What strategies can resolve contradictory data in structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Orthogonal Assay Validation : Compare results from radioligand binding (e.g., ³H-spiperone for receptor affinity) with functional assays (e.g., cAMP modulation) to distinguish direct binding vs. allosteric effects .
- Co-crystallization Studies : Resolve ambiguities in target engagement by solving X-ray structures with proteins like β-secretase or histamine receptors .
- Meta-Analysis of Analogues : Cross-reference data from structurally related compounds (e.g., piperidine/pyridazine derivatives) to identify conserved pharmacophores .
Q. How can molecular docking and dynamics simulations improve target identification?
- Methodology :
- Docking Workflow : Use AutoDock Vina to model interactions with the ATP-binding pocket of kinases (e.g., Abl1, PDB: 2HYY). Prioritize poses with hydrogen bonds to pyrimidine N1 and methoxybenzyl π-stacking .
- MD Simulations (NAMD/GROMACS) : Simulate ligand-protein complexes (100 ns) to assess stability of key interactions (e.g., piperazine-carboxamide with Asp86 in β-secretase) .
- Free Energy Calculations (MM/PBSA) : Quantify binding energy contributions of substituents (e.g., pyrimidine vs. quinazoline cores) .
Q. What experimental approaches can elucidate its metabolic pathways and potential toxicity?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Track hydroxylation or demethylation products .
- Reactive Metabolite Trapping : Use glutathione (GSH) adduct formation assays to identify electrophilic intermediates .
- Toxicogenomics : Profile gene expression (RNA-seq) in HepG2 cells post-treatment to assess oxidative stress (Nrf2 pathway) or apoptosis markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
